Diethyl 2-(6-Methoxy-3-pyridyl)malonate
Description
Diethyl 2-(6-Methoxy-3-pyridyl)malonate: A Versatile Synthon in Contemporary Chemical Research
As a "synthon," or a synthetic building block, this compound offers chemists a pre-functionalized scaffold that can be elaborated into more complex molecular architectures. While detailed public-domain research specifically focusing on this exact compound is limited, its structure suggests a primary role as an intermediate. A plausible and common synthetic route to this compound involves the reduction of its nitro-substituted precursor, Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate. The synthesis of this nitro-analog is well-documented and typically involves the reaction of diethyl malonate with a suitable 2-chloro-3-nitropyridine (B167233) derivative in the presence of a base like sodium hydride. chemicalbook.com
Once obtained, the amino group, formed from the reduction of the nitro group, can serve as a handle for a variety of subsequent chemical transformations. This strategic positioning of functional groups makes it a valuable tool for the synthesis of fused heterocyclic systems.
Scope and Significance in the Field of Heterocyclic Chemistry
The true value of this compound lies in its potential for constructing a diverse range of heterocyclic compounds. The combination of the reactive malonate moiety and the functionalized pyridine (B92270) ring allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic systems.
For instance, compounds of this nature are key precursors in the synthesis of various pyridopyrimidine derivatives. nih.govdergipark.org.tr Pyridopyrimidines are a class of fused heterocycles that are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. The general synthetic strategy often involves the condensation of a 2-aminopyridine (B139424) derivative with a malonate ester or its equivalent. By using a pre-functionalized aminopyridine malonate like this compound, chemists can streamline the synthesis of complex pyridopyrimidine cores with desired substitution patterns.
While specific, publicly available research examples detailing the extensive use of this compound are not abundant, its structural motifs are indicative of its utility in the synthesis of novel therapeutic agents and functional organic materials. The strategic placement of the methoxy (B1213986) and malonate groups on the pyridine core provides a powerful platform for the exploration of new chemical space in heterocyclic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(6-methoxypyridin-3-yl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-18-12(15)11(13(16)19-5-2)9-6-7-10(17-3)14-8-9/h6-8,11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPQDPMNTQENAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(C=C1)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Transformational Chemistry and Synthetic Utility of Diethyl 2 6 Methoxy 3 Pyridyl Malonate
Reactivity at the Active Methylene (B1212753) Center of the Malonate Moiety
The malonate portion of the molecule is characterized by a methylene group (-CH2-) positioned between two electron-withdrawing ester groups. This configuration imparts significant acidity to the methylene protons, making this site the primary center for nucleophilic reactions. shivajicollege.ac.in
The protons of the active methylene group in diethyl malonate and its derivatives are significantly acidic, with a pKa value around 13, allowing for easy deprotonation by moderately strong bases. libretexts.org Treatment of Diethyl 2-(6-methoxy-3-pyridyl)malonate with a base such as sodium ethoxide readily generates a resonance-stabilized enolate. libretexts.org This enolate is a potent carbon-centered nucleophile that can participate in a variety of bond-forming reactions.
The most common application of this enolate is in alkylation reactions via an SN2 mechanism with primary alkyl halides. libretexts.orglibretexts.orgopenochem.org This reaction introduces a new alkyl substituent at the alpha-carbon of the malonate unit, a key step in carbon chain extension. Beyond simple alkylation, the enolate can react with a range of other electrophiles, including acyl chlorides (acylation) and α,β-unsaturated carbonyl compounds in Michael addition reactions. chemicalbook.comscispace.com
| Base | Solvent | Typical Electrophile | Reaction Type |
| Sodium ethoxide (NaOEt) | Ethanol (EtOH) | Alkyl halides (R-X) | SN2 Alkylation |
| Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Acyl chlorides (RCOCl) | Acylation |
| Potassium tert-butoxide (KOt-Bu) | Dimethylformamide (DMF) | Chalcones | Michael Addition scispace.com |
| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | Aldehydes/Ketones | Aldol Addition |
The diethyl ester groups of the malonate moiety are susceptible to hydrolysis under either acidic or basic conditions. Basic hydrolysis, or saponification, typically using aqueous sodium hydroxide (B78521) followed by acidic workup, converts the diester into the corresponding dicarboxylic acid, 2-(6-methoxy-3-pyridyl)malonic acid. libretexts.org
| Step | Reagents | Conditions | Product |
| Basic Hydrolysis | 1. NaOH (aq) 2. H3O+ | Reflux | 2-(6-Methoxy-3-pyridyl)malonic acid |
| Acidic Hydrolysis & Decarboxylation | HCl (aq) or HBr/AcOH | Heat/Reflux | 2-(6-Methoxy-3-pyridyl)acetic acid libretexts.orgbeilstein-journals.orgbeilstein-journals.org |
| Thermal Decarboxylation | Heat | >150 °C | 2-(6-Methoxy-3-pyridyl)acetic acid |
| Krapcho Dealkoxycarbonylation | NaCl, DMSO, H2O | Heat | 2-(6-Methoxy-3-pyridyl)acetic acid lookchemmall.com |
Pyridine (B92270) Ring Transformations and Derivatizations
The pyridine ring, while generally electron-deficient, is modified by the presence of the electron-donating methoxy (B1213986) group, influencing its reactivity towards various transformations.
The pyridine nucleus of this compound can be further functionalized to introduce new reactive sites. Although the pyridine ring is generally resistant to electrophilic aromatic substitution, the activating effect of the methoxy group can facilitate substitution at positions ortho and para to it. More controllably, directed ortho-metalation provides a powerful strategy for regioselective functionalization of alkoxypyridines. researchgate.net For instance, using a strong base like mesityllithium (B1247292) can deprotonate the ring at a specific position, creating a nucleophilic center for reaction with electrophiles. researchgate.net
Furthermore, existing substituents on related pyridine rings can be transformed. For example, a nitro group, if present, can be readily reduced to an amino group by catalytic hydrogenation, as demonstrated in the synthesis of related aminopyridine derivatives. nih.gov This amino group can then serve as a handle for further derivatization or participation in cyclization reactions.
| Initial Group | Reagents | Resulting Group | Reaction Type |
| Hydrogen (H) | 1. Strong Base (e.g., MesLi) 2. Electrophile (E+) | Substituent (E) | Directed ortho-Metalation researchgate.net |
| Nitro (NO2) | H2, Pd/C | Amino (NH2) | Catalytic Hydrogenation nih.gov |
| Bromo (Br) | 1. n-BuLi or Mg 2. Electrophile (E+) | Substituent (E) | Halogen-Metal Exchange researchgate.net |
| Methoxy (OCH3) | L-Selectride | Hydroxyl (OH) | Demethylation elsevierpure.com |
The 6-methoxy group is a key feature of the molecule and can be strategically manipulated. A significant transformation is its cleavage to unveil the corresponding pyridone or hydroxypyridine derivative. A chemoselective demethylation method for methoxypyridines has been developed using L-selectride in THF, which effectively converts the methoxy group to a hydroxyl group without affecting other sensitive functionalities. elsevierpure.com This transformation is valuable as it alters the electronic properties of the ring and provides a site for O-alkylation or other reactions.
Under certain conditions, particularly with an activating group present on the ring, the methoxy group can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for its replacement by other nucleophiles such as amines or thiols.
Cyclization Reactions for Accessing Diverse Heterocyclic Systems
This compound is an excellent precursor for the synthesis of more complex heterocyclic architectures, particularly those containing fused or appended rings. nih.gov These syntheses can proceed through either intramolecular or intermolecular cyclization pathways.
For an intramolecular approach, functional groups must be present on both the malonate side chain and the pyridine ring. For example, if an amino group is introduced at the 2-position of the pyridine ring, a subsequent intramolecular condensation with the malonate ester moiety could lead to the formation of a fused pyridopyrimidine system.
Intermolecular cyclocondensation reactions involve the reaction of the active methylene component with a 1,3-dinucleophile. nih.gov For example, condensation of this compound with urea (B33335) or thiourea (B124793) in the presence of a base can yield barbituric or thiobarbituric acid derivatives appended to the pyridine core. These reactions provide a direct route to highly functionalized, biologically relevant heterocyclic scaffolds.
| Dinucleophilic Reagent | Resulting Heterocyclic System |
| Urea | Pyrimidine-2,4,6-trione (Barbiturate) nih.gov |
| Thiourea | 2-Thioxodihydropyrimidine-4,6-dione (Thiobarbiturate) |
| Guanidine | 2-Aminopyrimidine-4,6-dione |
| Amidines | 4,6-Dihydroxypyrimidine |
Applications in the Synthesis of Malonyl Heterocycles (5-, 6-, and 7-membered rings)
This compound, as a substituted malonic acid derivative, is a valuable precursor for the synthesis of a variety of heterocyclic compounds. Malonic acid derivatives are well-established reagents that undergo cyclocondensation reactions with dinucleophilic species to form 5-, 6-, and 7-membered rings. nih.gov These products, often termed "malonyl heterocycles," typically feature a 1,3-dicarbonyl moiety or its enol tautomer. nih.gov The reactivity of the malonate can be modulated by reaction conditions; for instance, less reactive 2-substituted diethyl malonates require elevated temperatures or basic catalysts to react efficiently with potent 1,3-dinucleophiles. nih.gov More reactive malonyl derivatives, such as malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates, can react at lower temperatures. nih.gov The most electrophilic malonic acid derivative, carbon suboxide, reacts even at temperatures as low as -78°C to yield five- or six-membered malonyl heterocycles. nih.gov
The presence of the 6-methoxy-3-pyridyl substituent on the diethyl malonate core influences the electronic properties of the molecule, which can affect the course and efficiency of these cyclization reactions. This substituent can play a role in directing the synthesis towards specific heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.
Condensation with Dinucleophiles (e.g., Amidines, Amides)
The condensation of diethyl malonates with 1,3-dinucleophiles like amidines and amides is a classic and powerful strategy for constructing six-membered heterocycles. nih.gov A prominent example is the synthesis of barbituric acids via the reaction of diethyl malonate with urea. nih.gov Another well-known reaction is the Tschitschibabin synthesis, which produces pyrido[1,2-a]pyrimidine-2,4-diones from the condensation of diethyl malonate with 2-aminopyridine (B139424). nih.gov
In the context of this compound, the central carbon atom is the electrophilic center that reacts with the nucleophilic sites of compounds such as amidines, ureas, and amides. These reactions typically proceed under basic conditions or at high temperatures and result in the formation of highly functionalized pyrimidine, pyridopyrimidine, or other related heterocyclic systems. The 6-methoxypyridyl group remains as a key substituent on the resulting heterocyclic core, imparting specific physicochemical properties to the final molecule.
| Dinucleophile | Heterocyclic Product Class | Typical Conditions | Ref. |
| Urea | Barbituric Acids | Basic catalyst, elevated temperature | nih.gov |
| 2-Aminopyridine | Pyrido[1,2-a]pyrimidine-diones | Elevated temperature | nih.gov |
| Amidines | Substituted Pyrimidines | Basic catalyst | nih.gov |
| Amides | Various N-heterocycles | Elevated temperature | nih.gov |
Directed Synthesis of Pyridones and Quinolones
The malonate functional group is a key building block in the synthesis of pyridone and quinolone scaffolds, which are core structures in many pharmaceutical agents. researchgate.netpreprints.org Multicomponent reactions often utilize active methylene compounds like diethyl malonate to construct these heterocyclic systems. nih.gov For instance, fully substituted 2-pyridone derivatives can be synthesized through the piperidine-catalyzed three-component reaction of aromatic aldehydes, an active methylene compound like diethyl malonate, and a cyanoacetamide derivative. nih.gov
The synthesis of quinolones can also be achieved through methods like the Conrad-Limpach reaction, which may involve the cyclization of intermediates derived from anilines and β-ketoesters or malonic esters. preprints.org A modification of this approach uses an aniline, ethyl orthoformate, and an active methylene compound (such as diethyl malonate) as starting materials. preprints.org In these syntheses, this compound would serve as the active methylene component, introducing the substituted pyridyl moiety into the final pyridone or quinolone structure.
Ring-Closing Metathesis in Related Systems
Ring-closing metathesis (RCM) is a powerful synthetic method for creating unsaturated rings, particularly those of 5- to 7-members, and larger macrocycles. wikipedia.org The reaction involves the intramolecular metathesis of a diene, typically catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts. wikipedia.orgnih.gov While direct RCM of this compound is not applicable, its derivatives, such as diethyl 2,2-diallylmalonate, serve as classic substrates for this transformation. researchgate.net
The RCM of diethyl 2,2-diallylmalonate is a benchmark reaction used to evaluate the efficacy of new olefin metathesis catalysts. researchgate.net This reaction demonstrates the utility of the malonate core as a scaffold for positioning terminal alkenes for intramolecular cyclization. wikipedia.org By analogy, this compound could be functionalized with two alkenyl chains and subsequently subjected to RCM to generate novel heterocyclic systems containing a quaternary center bearing the methoxypyridyl group. The efficiency of such RCM reactions can be influenced by the choice of catalyst, solvent, and temperature, with potential side reactions like isomerization sometimes needing suppression. nih.gov
| Catalyst | Substrate | Product Ring Size | Typical Yield | Ref. |
| Grubbs II Catalyst | Diethyl 2,2-diallylmalonate | 5-membered | High | researchgate.net |
| Hoveyda-Grubbs II Catalyst | Dipeptide with Tyr(All) residues | 7-membered | >70% | nih.gov |
| Ruthenium Indenylidene Complex | Diene precursor to Balanol | 7-membered | 87% | wikipedia.org |
This compound as a Precursor in Advanced Organic Synthesis
Michael Addition Reactions with Activated Olefins
The Michael addition, or conjugate addition, of stabilized nucleophiles like malonate esters to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. nsf.govscispace.com Diethyl malonate readily adds to activated olefins such as chalcones and nitroolefins. scispace.comrsc.orgmetu.edu.tr These reactions are often catalyzed by a base, such as potassium t-butoxide, or by more complex organocatalysts to achieve high enantioselectivity. scispace.commetu.edu.tr
The carbanion generated from this compound by deprotonation with a suitable base can act as the Michael donor. It can add to a variety of Michael acceptors, including α,β-unsaturated ketones (e.g., chalcones), esters, and nitroolefins. scispace.comrsc.orgmetu.edu.tr This reaction provides a direct route to 1,5-dicarbonyl compounds or their analogs, which are versatile intermediates for the synthesis of other complex molecules and heterocycles. scispace.com The enantioselective version of this reaction has been extensively studied, with bifunctional organocatalysts achieving high yields and excellent enantiomeric excesses (ee). metu.edu.trmetu.edu.tr
| Michael Acceptor | Catalyst / Conditions | Product Type | Yield / ee | Ref. |
| Chalcones | KOt-Bu / CH₂Cl₂ | Diethyl malonate adduct | 72-94% | scispace.com |
| trans-β-nitrostyrene | 2-aminoDMAP/urea organocatalyst | GABA precursor | 65-95% / 80-99% ee | metu.edu.trmetu.edu.tr |
| Chalcones | Cinchona alkaloid-derived thioureas | Diethyl malonate adduct | High enantioselectivity | rsc.org |
C-H Alkylation of Imidazoheterocycles
The direct C-H functionalization of heteroaromatic compounds is a highly desirable transformation in modern organic synthesis. The C-3 position of imidazo[1,2-a]pyridines is a particularly important target for functionalization due to the biological relevance of the resulting products. beilstein-journals.org The direct C-3 alkylation of these heterocycles using active malonates has been achieved through various methods, including photocatalysis. beilstein-journals.org
In a photocatalytic approach, an organophotocatalyst can be used to generate a malonate radical from a diethyl bromomalonate precursor under aerobic conditions. This radical can then engage in a C-H functionalization reaction with an imidazo[1,2-a]pyridine. beilstein-journals.org A related strategy could potentially use this compound directly or its corresponding bromo-derivative for the C-3 alkylation of imidazoheterocycles. One reported method utilizes Zn(OAc)₂ not only as a bromide scavenger but also as an activator and acetylating agent in a one-pot C-3 acetoxymalonylation of imidazo[1,2-a]pyridines. beilstein-journals.org This highlights the potential for developing novel, metal-free, and base-free approaches for creating complex molecules using malonate precursors. beilstein-journals.org
C-Glycosylation Pathways Utilizing Malonate Derivatives
The formation of a carbon-carbon bond between a sugar moiety and an aglycone, known as C-glycosylation, represents a significant pathway for the synthesis of stable analogues of naturally occurring O- and N-glycosides. numberanalytics.com Malonate derivatives, such as this compound, serve as versatile nucleophiles in these reactions, leading to the formation of C-glycosyl malonates which are valuable intermediates for further synthetic transformations. cdnsciencepub.comresearchgate.net The stereochemical outcome of C-glycosylation reactions involving malonate derivatives is influenced by several factors, including the nature of the glycosyl donor, the protecting groups on the sugar, and the reaction conditions employed.
The primary mechanism for the C-glycosylation of malonate derivatives involves the nucleophilic attack of the malonate carbanion on an electrophilic anomeric carbon of a glycosyl donor. researchgate.net This carbanion is typically generated in situ by treating the malonate with a suitable base. The glycosyl donor is usually a glycosyl halide (bromide or chloride) or another derivative with a good leaving group at the anomeric position.
One of the key intermediates that can dictate the stereochemical outcome is the formation of a 1,2-acetoxonium ion when using glycosyl donors with a participating protecting group, such as an acetyl group, at the C-2 position. cdnsciencepub.comresearchgate.net The attack of the malonate carbanion on this intermediate generally proceeds from the opposite face, leading to the formation of a 1,2-trans-glycoside. For instance, the condensation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with sodio diethyl malonate yields the crystalline diethyl 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl) malonate. cdnsciencepub.com
Conversely, when non-participating protecting groups are used on the sugar, or under conditions that favor an S(_N)2-type displacement, the stereochemical outcome can be different. The condensation of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide with sodio diethyl malonate has been studied to probe the mechanistic details of this process. cdnsciencepub.com
Lewis acids can also be employed to catalyze C-glycosylation reactions. nih.gov These catalysts can activate the glycosyl donor, facilitating the departure of the leaving group and the subsequent nucleophilic attack by the malonate derivative. The choice of Lewis acid can influence the stereoselectivity of the reaction. nih.gov
While specific studies on the C-glycosylation of this compound are not extensively detailed in the provided context, the general principles derived from studies with diethyl malonate are applicable. The electronic properties of the 6-methoxy-3-pyridyl substituent may influence the nucleophilicity of the malonate carbanion, but the fundamental reaction pathways are expected to be similar.
The following table summarizes key research findings on the C-glycosylation of diethyl malonate, which can be extrapolated to its pyridyl derivative.
| Glycosyl Donor | Malonate Derivative | Reaction Conditions | Major Product | Stereochemistry | Reference |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Sodio diethyl malonate | - | Diethyl 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl) malonate | β | cdnsciencepub.com |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl chloride | Sodio diethyl malonate | - | 1,2-O-ketal derivative | - | cdnsciencepub.comresearchgate.net |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide | Sodio diethyl malonate | With and without added bromide ion | C-glycoside | Mechanistic implications studied | cdnsciencepub.com |
Mechanistic Insights into Diethyl 2 6 Methoxy 3 Pyridyl Malonate Reactivity
Mechanistic Pathways of Enolate-Driven Reactions
The presence of the malonate moiety in Diethyl 2-(6-Methoxy-3-pyridyl)malonate allows for the facile generation of a stabilized enolate under basic conditions. This enolate is a potent nucleophile and serves as a key intermediate in a variety of carbon-carbon bond-forming reactions. The mechanistic pathways of these enolate-driven reactions are central to the synthetic utility of the parent compound.
One of the fundamental reactions involving the enolate of this compound is its participation in nucleophilic substitution reactions. For instance, in the synthesis of related pyridylmalonates, the diethyl malonate enolate, typically generated using a strong base like sodium hydride, acts as the nucleophile attacking an electrophilic pyridine (B92270) ring. A similar mechanistic pathway can be envisaged for the derivatization of this compound itself, where the pre-formed enolate would react with various electrophiles.
The general mechanism for such a reaction can be outlined as follows:
Deprotonation: A base abstracts an acidic α-hydrogen from the malonate moiety to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks an electrophile, leading to the formation of a new carbon-carbon bond.
Protonation/Workup: Subsequent protonation or workup yields the final product.
A pertinent example from the literature, illustrating a similar reactivity pattern, is the synthesis of Diethyl 2-(6-Methoxy-3-nitropyridin-2-yl)malonate. In this synthesis, the diethyl malonate enolate attacks the 2-position of 2-chloro-6-methoxy-3-nitropyridine (B41990), displacing the chloride leaving group chemicalbook.com. This reaction underscores the nucleophilic character of the malonate enolate and its ability to participate in SNAr-type reactions with suitably activated pyridine rings.
Furthermore, the enolate of this compound can participate in Michael additions, acylations, and cyclization reactions. The regioselectivity of these reactions is often dictated by the nature of the electrophile and the reaction conditions. For instance, in the presence of a suitable electrophile, intramolecular cyclization can lead to the formation of fused heterocyclic systems. The reaction of malonate anions with activated pyridine N-oxides also proceeds via an enolate-driven mechanism, showcasing the versatility of this reactive intermediate nih.gov.
Understanding Stereoselectivity and Enantiocontrol in Catalyzed Transformations
While the inherent reactivity of the enolate of this compound is significant, controlling the stereochemical outcome of its reactions is a key challenge and an area of active research. The development of stereoselective and enantiocontrolled transformations is paramount for the synthesis of chiral molecules with potential biological activity.
The principles of stereoselectivity and enantiocontrol in reactions involving malonate enolates can be effectively illustrated by examining analogous systems where asymmetric catalysis has been successfully applied. For example, the enantioselective Michael addition of dialkyl malonates to electrophiles like β-arylethenesulfonyl fluorides has been achieved using chiral organocatalysts, such as amino-thioureas nih.gov.
The mechanism of such a catalyzed reaction typically involves the formation of a chiral complex between the catalyst and one of the reactants. In the case of an amino-thiourea catalyst, the thiourea (B124793) moiety can activate the electrophile through hydrogen bonding, while the amino group can interact with the malonate, positioning the nucleophile for a stereoselective attack. The transition state geometry is influenced by the chiral environment provided by the catalyst, leading to the preferential formation of one enantiomer over the other.
These principles can be extrapolated to the reactions of this compound. The development of chiral catalysts, including metal complexes and organocatalysts, capable of effectively coordinating with the pyridyl nitrogen and/or the malonate moiety, would be a promising avenue for achieving high levels of stereocontrol. The design of such catalysts would need to consider the specific steric and electronic properties of the pyridylmalonate substrate to create a well-defined chiral pocket in the transition state.
| Catalyst Type | Potential Interaction with Substrate | Anticipated Outcome |
| Chiral Lewis Acid | Coordination to the pyridyl nitrogen and/or carbonyl oxygen | Facial discrimination of the enolate attack |
| Chiral Brønsted Base | Enantioselective deprotonation to form a chiral enolate | Formation of an enantioenriched product |
| Chiral Phase-Transfer Catalyst | Formation of a chiral ion pair with the enolate | Enantioselective alkylation or other substitution reactions |
Radical Intermediates and Their Role in Pyridyl Malonate Chemistry
Beyond the well-established ionic pathways involving enolates, the chemistry of pyridyl malonates may also involve radical intermediates. The pyridine ring, particularly when activated, can participate in reactions proceeding through single-electron transfer (SET) mechanisms.
The involvement of radical intermediates can open up new avenues for the functionalization of this compound. For instance, the Minisci reaction and its modern variants, such as the borono-Minisci reaction, are powerful methods for the alkylation of electron-deficient heterocycles like pyridine via a radical mechanism nih.gov. In such a reaction, a radical species, generated from a suitable precursor, attacks the protonated pyridine ring. The resulting radical cation then undergoes rearomatization to afford the alkylated pyridine product.
While direct evidence for the participation of the this compound moiety in radical reactions is not extensively documented, the pyridine ring's inherent reactivity towards radical species suggests that such transformations are plausible. The reaction conditions, such as the presence of radical initiators or photoredox catalysts, would be critical in promoting a radical pathway over an ionic one.
The potential mechanistic steps in a radical-mediated transformation could include:
Radical Generation: Formation of a radical species from a suitable precursor.
Radical Addition: Addition of the radical to the pyridine ring of this compound.
Oxidation and Deprotonation: The resulting radical intermediate is oxidized and deprotonated to restore aromaticity and yield the final product.
Further research in this area could lead to the development of novel C-H functionalization strategies for this compound and its derivatives.
Computational Chemistry for Reaction Mechanism Prediction and Validation
Computational chemistry has emerged as an indispensable tool for elucidating complex reaction mechanisms, predicting reaction outcomes, and guiding the design of new catalysts and synthetic routes rsc.orgresearchgate.net. In the context of this compound reactivity, computational methods can provide valuable insights into the mechanistic details that are often challenging to probe experimentally.
Density Functional Theory (DFT) calculations, for example, can be employed to model the various reaction pathways available to the pyridyl malonate. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of the most favorable reaction pathway and the identification of the rate-determining step.
For enolate-driven reactions, computational studies can help to:
Predict the most acidic proton and the geometry of the resulting enolate.
Model the transition states for nucleophilic attack on various electrophiles, providing insights into regioselectivity.
In catalyzed reactions, model the interactions between the substrate, catalyst, and reagents to rationalize the observed stereoselectivity.
In the realm of radical chemistry, computational methods can be used to:
Calculate the spin density distribution in potential radical intermediates to predict the site of radical attack.
Model the thermodynamics and kinetics of the individual steps in a radical chain reaction.
Furthermore, computational screening of potential catalysts for stereoselective transformations of this compound can accelerate the discovery of efficient and highly selective catalytic systems. By modeling the transition states for the formation of different stereoisomers, the enantiomeric excess of a reaction can be predicted, thus guiding experimental efforts towards the most promising catalyst candidates. The application of these computational tools is crucial for a deeper and more quantitative understanding of the intricate reactivity of this important synthetic intermediate.
| Computational Method | Application in Studying this compound Reactivity |
| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and activation barriers for ionic and radical pathways. |
| Ab initio methods | High-accuracy calculations for benchmarking DFT results and studying systems where electron correlation is critical. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its interactions with solvents and catalysts. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems, such as enzyme-catalyzed reactions, by treating the active site with quantum mechanics and the rest of the system with molecular mechanics. |
Analytical and Spectroscopic Characterization in Pyridyl Malonate Research
High-Resolution Spectroscopic Techniques for Structure Confirmation
High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of Diethyl 2-(6-Methoxy-3-pyridyl)malonate, providing detailed information about its atomic connectivity and the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and 2D-NMR experiments provides a complete picture of the molecule's framework.
¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methoxy (B1213986) group, the malonate methine, and the two ethyl ester groups. The aromatic protons of the pyridyl ring typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the methoxy and malonate substituents. The methoxy group protons are expected as a sharp singlet around δ 3.9-4.1 ppm. The single proton on the central carbon of the malonate (the methine proton) would likely appear as a singlet or a narrowly coupled multiplet. The ethyl groups of the diethyl ester moiety give rise to a characteristic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, respectively.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would display unique signals for each carbon atom in a distinct chemical environment. The carbonyl carbons of the ester groups are the most deshielded, appearing far downfield (δ 165-175 ppm). The aromatic carbons of the pyridine ring resonate in the δ 110-160 ppm region. The methoxy carbon would be found around δ 55-60 ppm, while the methylene and methyl carbons of the ethyl esters would appear further upfield.
2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms.
COSY spectra would show correlations between adjacent protons, for instance, between the methylene and methyl protons of the ethyl groups and among the coupled protons on the pyridine ring.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Pyridyl-H | ~8.2 | d | Ester C=O | ~168 |
| Pyridyl-H | ~7.5 | dd | Pyridyl-C (C-O) | ~163 |
| Pyridyl-H | ~6.8 | d | Pyridyl-C | ~145 |
| Malonate-CH | ~4.8 | s | Pyridyl-C | ~138 |
| Ester-CH₂ | ~4.2 | q | Pyridyl-C | ~122 |
| Methoxy-CH₃ | ~3.9 | s | Pyridyl-C | ~110 |
| Ester-CH₃ | ~1.2 | t | Ester-CH₂ | ~62 |
| Malonate-CH | ~58 | |||
| Methoxy-CH₃ | ~54 | |||
| Ester-CH₃ | ~14 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are often used together for a more complete analysis.
FT-IR Spectroscopy is particularly sensitive to polar bonds and is excellent for identifying key functional groups. The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically found in the 1730-1750 cm⁻¹ region. Other significant peaks would include C-O stretching vibrations for the ester and ether linkages in the 1100-1300 cm⁻¹ range, C-H stretching vibrations from the alkyl and aromatic groups just below and above 3000 cm⁻¹, respectively, and characteristic C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region. nist.govchemicalbook.com
Raman Spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. It is particularly useful for identifying the aromatic ring vibrations and the carbon backbone. The pyridine ring vibrations would give rise to distinct signals in the Raman spectrum. This technique is also useful for monitoring reactions, as the disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time.
These techniques are powerful for confirming the presence of all the expected functional moieties within the final product and for monitoring the progress of the synthesis by observing the characteristic vibrational bands of reactants and products.
Table 2: Key Vibrational Spectroscopy Bands for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 3000 | Medium-Strong |
| Ester C=O Stretch | FT-IR | 1730 - 1750 | Strong |
| Aromatic C=C/C=N Stretch | FT-IR, Raman | 1400 - 1610 | Medium-Strong |
| Ester/Ether C-O Stretch | FT-IR | 1100 - 1300 | Strong |
| Pyridine Ring Bending | FT-IR, Raman | Below 1000 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns.
With a molecular formula of C₁₃H₁₇NO₅, the compound has a calculated molecular weight of 267.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 267. For aryl malonate derivatives, a prominent fragmentation pathway involves the cleavage of the bond connecting the aromatic ring to the malonate group. mdpi.com A characteristic and often major fragmentation is the loss of the diethyl malonate moiety (mass 159) or a related radical, leading to a significant peak corresponding to the substituted pyridine fragment. mdpi.com Other common fragmentations include the loss of ethoxy (-OC₂H₅, mass 45) or carbethoxy (-COOC₂H₅, mass 73) radicals from the ester groups. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule with high accuracy.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 267 | [M]⁺ | Molecular Ion |
| 222 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |
| 194 | [M - COOC₂H₅]⁺ | Loss of carbethoxy radical |
| 123 | [C₆H₆NO]⁺ | Pyridyl fragment after loss of malonate side chain |
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are fundamental for separating the components of a mixture, making them indispensable for assessing the purity of the final product and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative analysis. ptfarm.pl It is often employed to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of reactants and the appearance of the product spot can be visualized, often under UV light. ptfarm.plnih.gov The retention factor (Rf) value of the product is a characteristic property under specific chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique used for purity assessment. helixchrom.comhelixchrom.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with an acidic modifier like formic or trifluoroacetic acid), would be suitable for analyzing this compound. nih.govresearchgate.net The compound would produce a peak at a specific retention time. The purity of the sample can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, typically using a UV detector set to a wavelength where the pyridine ring absorbs strongly. nih.gov This validated method is crucial for confirming the sample's purity before further studies.
Table 4: Typical Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |
|---|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate gradient | UV light (254 nm) | Reaction Monitoring |
| HPLC | C18 silica column (e.g., 5 µm, 4.6x250 mm) | Acetonitrile/Water + 0.1% Formic Acid | UV detector (e.g., at 239 or 270 nm) | Purity Assessment, Quantification |
X-ray Diffraction for Solid-State Structural Elucidation
For compounds that can be obtained as single crystals, X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles. mdpi.comcdnsciencepub.com
If suitable crystals of this compound can be grown, single-crystal XRD analysis would confirm the molecular structure established by NMR and MS. Furthermore, it would reveal the molecule's conformation, such as the orientation of the ester groups relative to the pyridine ring. Importantly, XRD analysis also elucidates the crystal packing, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces like hydrogen bonds, π-π stacking, or van der Waals interactions. acs.orgnih.gov This information is crucial for understanding the solid-state properties of the material. The crystal system, space group, and unit cell dimensions would be determined, providing a complete structural fingerprint of the compound in its crystalline form. researchgate.net
Q & A
Basic: What are the optimal synthetic routes for preparing diethyl 2-(6-methoxy-3-pyridyl)malonate in high yield and purity?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-nitrofluorobenzene derivatives with diethyl malonate in the presence of K₂CO₃ in DMF at 100°C yields substituted malonates (87% yield reported) . Alternatively, condensation of pyridylamine derivatives with diethyl 2-(ethoxymethylene)malonate at 130°C, followed by recrystallization from ethanol, provides high-purity crystals suitable for X-ray analysis . Catalytic systems using piperidine and acetic acid in non-polar solvents (e.g., n-heptane) enhance regioselectivity in aldehyde-based condensations .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular C–H⋯O interactions) .
- Pulsed EPR: Measures radical addition kinetics to double bonds (e.g., time-resolved studies on photo-generated radicals) .
- IR Spectroscopy: Identifies inner-sphere coordination modes via shifts in carboxylate stretches (e.g., malonate-Fe/Pb interactions in ternary complexes) .
- NMR: Confirms regiochemistry and purity; H and C spectra are critical for tracking substituents in synthetic intermediates .
Advanced: How do reaction conditions influence the regioselectivity and outcome of this compound in heterocyclic synthesis?
Methodological Answer:
Regioselectivity is sensitive to catalysts and temperature. For instance, sodium ethoxide promotes unexpected cyclization of cyanoacetanilides with diethyl 2-(ethoxymethylene)malonate, yielding 2-amino-5-cyano-6-oxo-pyridines as major products (vs. minor 2-hydroxy derivatives). This contrasts with traditional acid-catalyzed pathways, highlighting the role of base in stabilizing reactive intermediates . Kinetic control via low-temperature EPR studies can further elucidate radical intermediates .
Advanced: What role does this compound play in the synthesis of bioactive heterocycles, and how can its reactivity be modulated?
Methodological Answer:
The compound serves as a key precursor for quinolone antibiotics and spirooxindoles. For example:
- Antibacterial Agents: Condensation with pyridyl-thioaniline forms derivatives with intermolecular hydrogen bonds critical for stability and activity .
- Spirooxindoles: Nitro-reduction/lactamization cascades using malonate intermediates yield spiro[indoline-3,3'-quinoline]-2,2'-diones, potent in kinase inhibition .
Modulation strategies include: - Enzymatic Decarboxylation: AMDase enzymes enable enantioselective protonation to access chiral building blocks .
- Ternary Complexation: Coordination with metals (e.g., Pb²⁺/Fe³⁺) alters reactivity in surface-mediated syntheses .
Advanced: How can researchers resolve contradictions in reaction outcomes when using this compound under varying catalytic conditions?
Methodological Answer:
Contradictions (e.g., unexpected major/minor products) require multi-technique validation:
- Kinetic Profiling: Use time-resolved EPR or stopped-flow IR to track intermediate lifetimes .
- Computational Modeling: DFT calculations predict transition states for competing pathways (e.g., six-membered vs. four-membered Pb-malonate rings in EXAFS data) .
- Isotopic Labeling: C-labeled malonate traces carbon flow in metabolic studies, clarifying biosynthetic vs. exogenous sources .
Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during high-temperature reactions (e.g., 130°C condensations) to avoid inhalation .
- Waste Disposal: Neutralize acidic byproducts (e.g., from POCl₃-mediated cyclizations) before aqueous disposal .
Advanced: What mechanistic insights have been gained from pulsed EPR and kinetic studies on reactions involving this compound derivatives?
Methodological Answer:
Pulsed EPR reveals:
- Radical Addition Pathways: Photo-generated radicals (e.g., from diethyl fumarate) exhibit distinct rate constants () for addition to double bonds, dependent on stereochemistry (cis vs. trans) .
- Ternary Complex Dynamics: Malonate bridges Pb²⁺ and Fe³⁺ in hematite systems, confirmed by EXAFS (Pb–C distances: 2.98–3.14 Å) and IR shifts .
Advanced: How can biocatalytic approaches improve the enantioselective synthesis of this compound derivatives?
Methodological Answer:
Enzymes like AMDase catalyze decarboxylative protonation of heteroaryl malonates with >90% enantiomeric excess. Key factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
